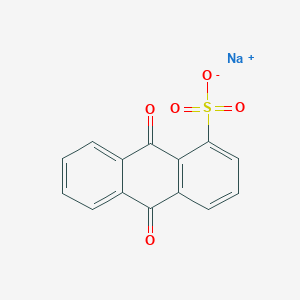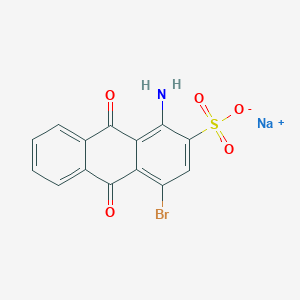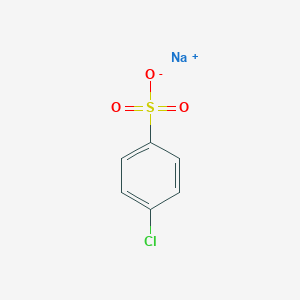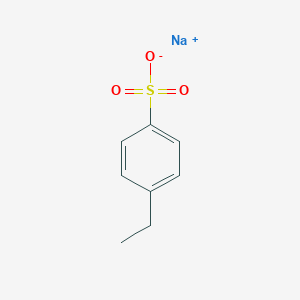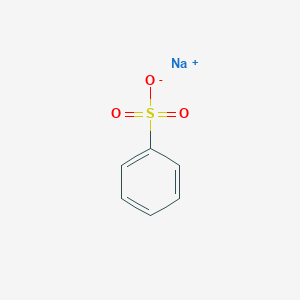
sodium;benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium benzenesulfonate is an organic compound with the formula C₆H₅SO₃Na. It appears as a white, water-soluble solid and is commonly used in various industrial applications, including detergents and dye intermediates . This compound is produced by the neutralization of benzenesulfonic acid with sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium benzenesulfonate is synthesized by the neutralization of benzenesulfonic acid with sodium hydroxide. The reaction is straightforward and involves mixing benzenesulfonic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium benzenesulfonate and water .
Industrial Production Methods
In industrial settings, sodium benzenesulfonate is typically produced in large quantities using continuous processes. The benzenesulfonic acid is first sulfonated using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The product is then crystallized from water as the monohydrate .
Chemical Reactions Analysis
Types of Reactions
Sodium benzenesulfonate undergoes several types of chemical reactions, including:
Desulfonation: Heating sodium benzenesulfonate in a strong base results in desulfonation, producing phenol after acid workup.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Desulfonation: Sodium hydroxide is commonly used as the reagent for desulfonation reactions, typically requiring high temperatures.
Substitution Reactions: Various electrophiles can be used in substitution reactions, often requiring catalysts or specific reaction conditions.
Major Products
Scientific Research Applications
Sodium benzenesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium benzenesulfonate involves its ability to act as a surfactant, reducing surface tension and facilitating the interaction between molecules. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability . The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a similar structure but a longer alkyl chain.
Benzenesulfonic acid: The parent compound of sodium benzenesulfonate, used in various chemical reactions and industrial applications.
Uniqueness
Sodium benzenesulfonate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective surfactant in various applications. Its ability to crystallize as a monohydrate and its stability under different conditions also contribute to its distinct characteristics .
Properties
IUPAC Name |
sodium;benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSDGDXXBZSFTG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE](/img/structure/B7737162.png)
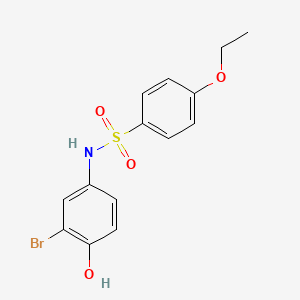

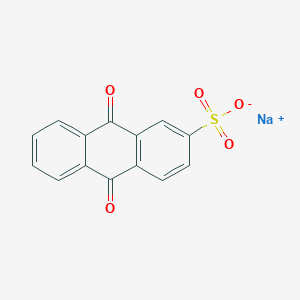
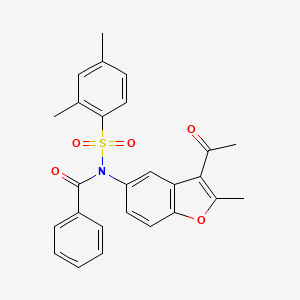
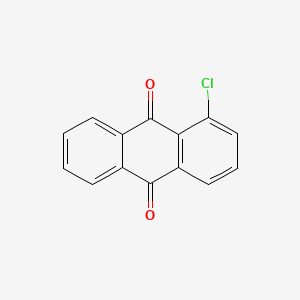
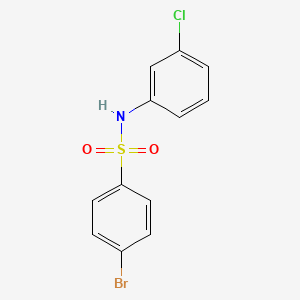
![2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7737204.png)
![2-[(3-Oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid](/img/structure/B7737209.png)
![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7737215.png)
